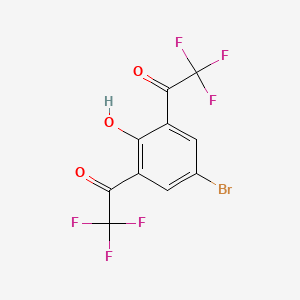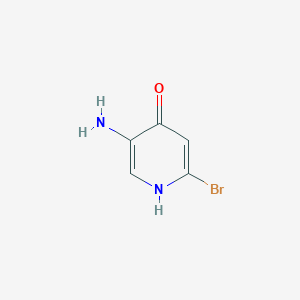
4-Bromo-2,6-bis(trifluoroacetyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-bis(trifluoroacetyl)phenol is a halogenated phenol derivative with the chemical formula C10H3BrF6O3 and a molecular weight of 365.02 g/mol . This compound is characterized by the presence of bromine and trifluoroacetyl groups attached to a phenol ring, making it a valuable fluorinated building block in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of 4-bromophenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of trifluoroacetyl groups at the 2 and 6 positions of the phenol ring . The reaction conditions include maintaining a specific temperature and using an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficient and consistent production of the compound. Quality control measures are implemented to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The trifluoroacetyl groups can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted phenols with various functional groups.
Oxidation Reactions: Quinones or other oxidized phenol derivatives.
Reduction Reactions: Alcohols or other reduced phenol derivatives.
Scientific Research Applications
4-Bromo-2,6-bis(trifluoroacetyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-bis(trifluoroacetyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoroacetyl groups enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The bromine atom can form halogen bonds with biological molecules, influencing their structure and function. The phenol group can undergo redox reactions, modulating the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluoroacetylphenol
- 4-Bromo-2,6-dichloroacetylphenol
- 4-Bromo-2,6-dimethylphenol
Uniqueness
4-Bromo-2,6-bis(trifluoroacetyl)phenol is unique due to the presence of trifluoroacetyl groups, which impart distinct physicochemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications, distinguishing it from other halogenated phenols.
Properties
Molecular Formula |
C10H3BrF6O3 |
|---|---|
Molecular Weight |
365.02 g/mol |
IUPAC Name |
1-[5-bromo-2-hydroxy-3-(2,2,2-trifluoroacetyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H3BrF6O3/c11-3-1-4(7(19)9(12,13)14)6(18)5(2-3)8(20)10(15,16)17/h1-2,18H |
InChI Key |
WNORWIOBKRMRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)C(F)(F)F)O)C(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12449206.png)
![2-[(5-Bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12449208.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12449210.png)

![(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12449220.png)
![N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12449221.png)
![5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12449223.png)
![2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone](/img/structure/B12449229.png)
![Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12449237.png)


![4-(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12449260.png)
![(1R,2S)-2-({2-[(4-bromophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449268.png)

